Daclatasvir RRRR Isomer-d3

Bioanalytical method validation Isotope dilution mass spectrometry Quantitative pharmacokinetics

Daclatasvir RRRR Isomer-d3 is a trideuterated analog of the hepatitis C virus (HCV) NS5A protein inhibitor Daclatasvir, possessing four chiral centers all in the R configuration. With a molecular formula of C₄₀H₄₇D₃N₈O₆ and a molecular weight of 741.89 g/mol, it carries a +3 Da mass shift relative to unlabeled Daclatasvir RRRR Isomer (738.89 g/mol), enabling its primary use as a stable isotope-labeled internal standard (SIL IS) for quantitative LC-MS/MS bioanalysis of Daclatasvir in biological matrices.

Molecular Formula C₄₀H₄₇D₃N₈O₆
Molecular Weight 741.89
Cat. No. B1156880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir RRRR Isomer-d3
Molecular FormulaC₄₀H₄₇D₃N₈O₆
Molecular Weight741.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir RRRR Isomer-d3: A Stereochemically Defined, Trideuterated NS5A Inhibitor Internal Standard for Bioanalytical LC-MS/MS Assays


Daclatasvir RRRR Isomer-d3 is a trideuterated analog of the hepatitis C virus (HCV) NS5A protein inhibitor Daclatasvir, possessing four chiral centers all in the R configuration . With a molecular formula of C₄₀H₄₇D₃N₈O₆ and a molecular weight of 741.89 g/mol, it carries a +3 Da mass shift relative to unlabeled Daclatasvir RRRR Isomer (738.89 g/mol), enabling its primary use as a stable isotope-labeled internal standard (SIL IS) for quantitative LC-MS/MS bioanalysis of Daclatasvir in biological matrices . The compound is cataloged under CAS 1417333-58-4 and is supplied as a research-grade reference standard intended for analytical method development, method validation, and pharmacokinetic studies, not for therapeutic administration [1].

Why Daclatasvir RRRR Isomer-d3 Cannot Be Readily Substituted by Other Daclatasvir Isotopologues or Stereoisomers in Quantitative Bioanalysis


Daclatasvir SIL IS candidates differ simultaneously in isotopic label (d3, d6, d16, ¹³C₂²H₆, etc.) and stereochemical configuration (RRRR, RSSS, SRRS, etc.), making simple substitution analytically hazardous [1]. The RRRR isomer exhibits genotype-dependent NS5A binding affinity distinct from other diastereomers—genotype 1a (GT-1a) inhibitory activity being far more sensitive to stereochemical variation than genotype 1b (GT-1b)—so using an isomeric mismatched IS can introduce unpredictable matrix effect differentials and quantification bias . Furthermore, the +3 Da mass shift of the d3 label is strategically positioned on the methoxycarbonyl moiety, whereas d6 and d16 variants distribute mass tags across different molecular regions, potentially altering chromatographic co-elution properties with the unlabeled analyte of interest .

Quantitative Evidence Differentiating Daclatasvir RRRR Isomer-d3 from Its Closest Analogs, Stereoisomers, and Isotopologues


Mass Spectrometric Differentiation: +3 Da Precursor Mass Shift Relative to Unlabeled RRRR Isomer for MRM Transition Selection in LC-MS/MS

Daclatasvir RRRR Isomer-d3 (m/z 741.89 [M+H]⁺) provides a +3 Da precursor mass offset compared to the unlabeled Daclatasvir RRRR Isomer (m/z 738.89 [M+H]⁺), enabling distinct multiple reaction monitoring (MRM) transitions without isotopic peak overlap from the natural abundance ¹³C contribution of the unlabeled analyte . This +3 Da shift exceeds the minimum required Δm of ≥+3 Da for quantitation, minimizing cross-talk between IS and analyte channels, a limitation observed with single ¹³C or d1-labeled standards [1]. The deuterium atoms are specifically incorporated into the two methyl ester carbamate groups (N-(trideuteromethoxycarbonyl) moieties), as confirmed by the IUPAC name and InChI representation .

Bioanalytical method validation Isotope dilution mass spectrometry Quantitative pharmacokinetics

Stereochemical Identity Differentiator: HPLC Baseline Resolution of RRRR Isomer from Five Other Daclatasvir Optical Isomers on Chiral Stationary Phase

A validated HPLC method on a Chiralpak IC column (mobile phase: methyl tert-butyl ether containing 0.1% diethylamine : methanol = 88:12, detection at 305 nm) achieved baseline resolution (resolution >1.5) of Daclatasvir hydrochloride and its five optical isomers, including the RRRR isomer [1]. The method demonstrated linearity in the range 0.1–4 μg/mL with recovery >99.0% and RSD <1.5%, confirming that the RRRR isomer can be unequivocally resolved and quantified in the presence of other diastereomers without interference [2]. A separate patent method using a C18 column with a chiral mobile-phase additive achieved separation resolution ≥3.0 for all six isomers, enabling quality control of the RRRR isomer at impurity levels [3].

Chiral impurity profiling Pharmacopoeial monograph compliance ANDA analytical method validation

Isotopic Purity and Lot-to-Lot Consistency: d3 Label Position Isomerically Defined at Methoxycarbonyl Moieties vs. Alternative Isotopologues with Undefined or Broader Label Distribution

Unlike Daclatasvir-d6 (CAS 1801709-41-0) and Daclatasvir-d16, where deuterium distribution may extend across multiple alkyl and aromatic positions in a non-isomer-specific manner, Daclatasvir RRRR Isomer-d3 has a structurally defined deuteration: three deuterium atoms are placed exclusively within the two methyl carbamate groups (N-(trideuteromethoxycarbonyl) moieties) on the RRRR stereochemical scaffold [1]. This positional specificity is confirmed by the IUPAC name 'trideuteriomethyl N-[(2R)-...]carbamate' and the InChI suffix /i5D3 . Such site-specific labeling simplifies isotopic purity assessment and reduces the likelihood of variable deuteration patterns across synthetic lots, which can otherwise produce multi-modal isotopic envelopes that degrade assay precision .

Isotopic purity assessment Internal standard qualification GLP bioanalytical compliance

Genotype-Dependent Binding Relevance of RRRR Stereochemistry: GT-1a NS5A Inhibition Is Stereochemically Intolerant, Requiring RRRR-Configured Reference Standards for Pharmacological Studies

Structure-activity studies on Daclatasvir reveal that while genotype 1b (GT-1b) replicon is relatively tolerant of stereochemical variation across the four chiral centers, genotype 1a (GT-1a) inhibitory activity is highly stereosensitive, with only the RRRR diastereomer achieving full picomolar potency (EC₅₀ 9–146 pM range across genotypes for the parent Daclatasvir) . Using a non-RRRR internal standard for GT-1a-specific assays risks misrepresenting pharmacological activity because the IS, if not stereochemically matched, may exhibit differential matrix effect behavior or NS5A binding in HCV-infected hepatocyte models. The RRRR isomer, designated as 'Daclatasvir Impurity 7' and 'Daclatasvir RRRR-Isomer' in pharmacopoeial impurity listings, is therefore the mechanistically relevant stereoisomer for drug substance purity and bioanalytical method development .

NS5A inhibitor pharmacology HCV genotype-specific activity Resistance-associated variant profiling

Storage Stability Differentiation: -20°C Storage Requirement with Pre-Centrifugation Recovery Protocol for RRRR-d3 vs. Ambient Storage of Selected Impurity Reference Standards

Daclatasvir RRRR Isomer-d3 requires storage at -20°C, and product handling instructions explicitly recommend centrifuging the original vial before cap removal to maximize product recovery . This contrasts with certain Daclatasvir impurity reference standards (e.g., Daclatasvir-D6, Daclatasvir RSRR-Isomer) that are stored under controlled room temperature or 2–8°C conditions as indicated on the Certificate of Analysis . The thermal lability of the deuterated RRRR-d3 compound necessitates supply chain integrity verification upon receipt and introduces a procurement consideration distinct from non-deuterated or differently-labeled alternatives that can be stored at higher temperatures without degradation risk .

Reference standard stability Laboratory procurement and handling Long-term sample integrity

Optimal Application Scenarios for Daclatasvir RRRR Isomer-d3 in Pharmaceutical R&D, Bioanalytical CRO Workflows, and Quality Control


Quantitative LC-MS/MS Bioanalysis of Daclatasvir in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Daclatasvir RRRR Isomer-d3 serves as the SIL IS in validated LC-MS/MS methods for quantifying Daclatasvir (DAC) over a linear range of 5–4000 ng/mL in human plasma [1]. The +3 Da mass shift ensures no cross-talk with the unlabeled analyte in MRM mode, while the RRRR-matched stereochemistry guarantees co-elution and matched matrix effect behavior compared to the active pharmaceutical ingredient. This application directly supports regulatory bioequivalence submissions under FDA and EMA guidelines [2].

Stereochemical Impurity Profiling of Daclatasvir Drug Substance for ANDA and Pharmacopoeial Compliance

As 'Daclatasvir Impurity 7 (RRRR-Isomer)' listed in pharmacopoeial impurity catalogues (CAS 1417333-58-4), the deuterated RRRR-d3 variant can be employed as an internal standard for quantifying residual non-RRRR stereoisomers in Daclatasvir API batches. The validated HPLC separation method achieving baseline resolution (Rs ≥1.5) of all five optical isomers enables accurate impurity quantification at the 0.1–4 μg/mL level, directly supporting ANDA quality control specifications [3].

HCV Genotype 1a-Specific NS5A Pharmacology and Resistance-Associated Variant Screening

Because GT-1a NS5A is stereochemically intolerant—accepting only the RRRR diastereomer for potent picomolar inhibition—Daclatasvir RRRR Isomer-d3 provides the stereochemically correct reference for in vitro pharmacology assays, including resistance-associated variant (RAV) screening and combination antiviral synergy studies . The deuterium label enables simultaneous MS-based quantification of the RRRR compound in cellular uptake and target engagement experiments without confounding pharmacological readouts.

Method Cross-Validation Between Bioanalytical Laboratories Using a Site-Specifically Deuterated IS

In multi-site clinical trial programs where Daclatasvir plasma concentrations are measured across different CROs, Daclatasvir RRRR Isomer-d3 offers a structurally defined, site-specific deuteration pattern that minimizes lot-to-lot isotopic envelope variability. This facilitates method transfer and cross-validation between laboratories, as the consistent MS response of the d3 IS simplifies system suitability criteria and reduces inter-laboratory imprecision compared to polydisperse isotopologues .

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